molecular formula C13H13NO3S2 B2880442 Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate CAS No. 157219-75-5

Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate

Cat. No.: B2880442
CAS No.: 157219-75-5
M. Wt: 295.37
InChI Key: BCLMHXDBLVJYBG-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate typically involves the reaction of 2-mercaptobenzothiazole with ethyl acetoacetate under specific conditions. One common method is the Knoevenagel condensation reaction, which involves the use of a base catalyst such as L-proline . The reaction is carried out in a solvent like ethanol, and the product is purified through recrystallization.

Chemical Reactions Analysis

Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether using reducing agents such as sodium borohydride.

Scientific Research Applications

Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a broad spectrum of biological activities.

Properties

IUPAC Name

ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-2-17-12(16)7-9(15)8-18-13-14-10-5-3-4-6-11(10)19-13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLMHXDBLVJYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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